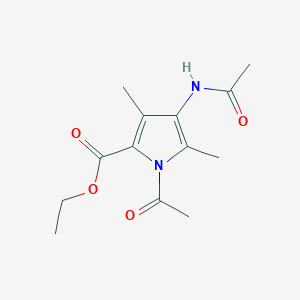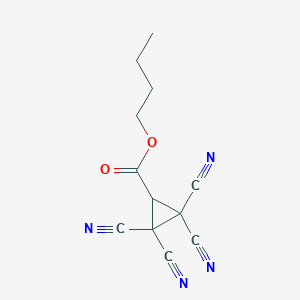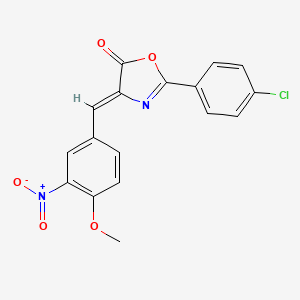![molecular formula C23H32N2O2 B14948492 Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)
Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE is a compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE typically involves the reaction of adamantanecarboxylic acid with formamide derivatives under specific conditions. One common method involves the use of enamides as alkylating agents, where the carboxylic acid derivative acts as the starting material . The reaction conditions often include the use of acid media and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of adamantane derivatives, including N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE, involves large-scale synthesis using optimized reaction conditions. These methods often employ continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adamantane derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to disrupt biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s rigid cage structure allows it to bind to enzymes and receptors, inhibiting their activity and disrupting biological processes . This mechanism is particularly relevant in its antiviral and anticancer activities, where it interferes with the replication of viruses and the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA)
- N-(adamantan-1-yl)amides
- Adamantane-derived Schiff bases
Uniqueness
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE is unique due to its specific structural features and the presence of both formamido and carboxamide functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C23H32N2O2 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N-(adamantane-1-carbonyliminomethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H32N2O2/c26-20(22-7-14-1-15(8-22)3-16(2-14)9-22)24-13-25-21(27)23-10-17-4-18(11-23)6-19(5-17)12-23/h13-19H,1-12H2,(H,24,25,26,27) |
Clave InChI |
WKRSIWTYKDBTID-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC=NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14948409.png)
![N-benzyl-2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948411.png)
![5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948419.png)
![1'-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B14948425.png)
![N-benzyl-5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B14948430.png)

![4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B14948434.png)

![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948470.png)
![7-(Dimethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B14948477.png)


![Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14948487.png)
![2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948504.png)
